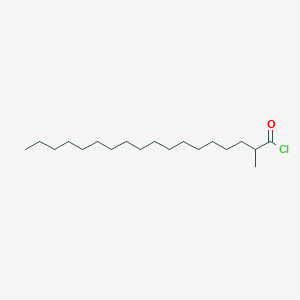

2-Methyloctadecanoyl chloride

Description

2-Methyloctadecanoyl chloride (C₁₉H₃₇ClO, molecular weight: 316.94 g/mol) is a branched long-chain acyl chloride characterized by an 18-carbon backbone with a methyl group at the second carbon position. Structurally, it can be represented as CH₃(CH₂)₁₅CH(CH₃)COCl. Acyl chlorides like this are highly reactive due to the electrophilic carbonyl carbon and are commonly used in organic synthesis for introducing acyl groups into molecules, such as in the preparation of esters, amides, or surfactants . Its long hydrocarbon chain and branched structure may influence solubility (lipophilic), reactivity (steric hindrance), and applications in lipid-based chemistry or polymer modifications.

Properties

IUPAC Name |

2-methyloctadecanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCSCLOUYJZOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloctadecanoyl chloride can be synthesized through the reaction of 2-methyloctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride. The general reaction is as follows:

R-COOH+SOCl2→R-COCl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Reactions with Amines

Primary amines react with 2-methyloctadecanoyl chloride to form substituted amides. For example, ethylamine yields N-ethyl-2-methyloctadecanamide :

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Elimination of Cl⁻, forming an iminium intermediate.

Reactions with Alcohols

Alcohols (e.g., methanol) produce esters:

This reaction is catalyzed by bases like pyridine to neutralize HCl27.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces this compound to 2-methyloctadecan-1-ol:

This proceeds via a two-step mechanism: initial hydride attack followed by chloride elimination7.

Enzymatic Transformations

Avian fatty acyl-CoA reductases (FAR1 and FAR2) convert 2-methyloctadecanoyl-CoA (derived from the chloride via CoA activation) into branched-chain fatty alcohols .

| Enzyme | Preferred Substrate | Specific Activity (nmol·min⁻¹·mg⁻¹) | Primary Product |

|---|---|---|---|

| FAR1 | C16 acyl-CoA | 9.0 | 16:0-OH |

| FAR2 | C18 acyl-CoA | 3.0 | 18:0-OH |

Key Findings :

Peptide Coupling

The chloride serves as an acylating agent in peptide synthesis. For example, coupling with hydroxybenzotriazole (HOBt) forms active esters, facilitating amide bond formation .

Chiral Auxiliary Reactions

Used in enantioselective synthesis, such as forming oxazolidinone intermediates for cyclopentenone antibiotics :

Comparative Reactivity

Mechanistic Considerations

Scientific Research Applications

2-Methyloctadecanoyl chloride is used in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Utilized in the preparation of drug molecules and active pharmaceutical ingredients.

Material Science: Employed in the modification of polymers and the synthesis of specialty chemicals.

Biochemistry: Used in the study of enzyme-catalyzed reactions and the synthesis of biochemical compounds.

Mechanism of Action

The mechanism of action of 2-methyloctadecanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved typically include nucleophilic substitution and hydrolysis reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-methyloctadecanoyl chloride and related compounds:

Key Observations :

- Chain Length and Branching: this compound’s long, branched chain reduces volatility compared to smaller acyl chlorides like methacryloyl chloride (C₄), making it less prone to inhalation hazards but more persistent in lipid environments.

- Reactivity: Methacryloyl chloride’s α,β-unsaturated structure enhances its reactivity in polymerization, whereas steric hindrance from the methyl branch in this compound may slow nucleophilic acyl substitution reactions .

- Functional Groups : 2-Methoxyethoxymethyl chloride’s ether groups make it a versatile protecting group in organic synthesis, distinct from acyl chlorides’ acylating roles .

Research Findings and Gaps

- Limited peer-reviewed data specifically address this compound, necessitating extrapolation from structurally similar compounds.

- Critical Research Gap : Comparative studies on the reaction kinetics of branched vs. straight-chain acyl chlorides are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.